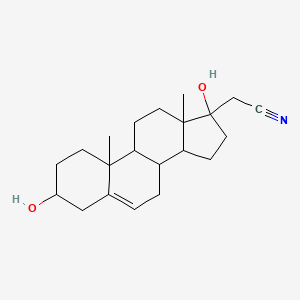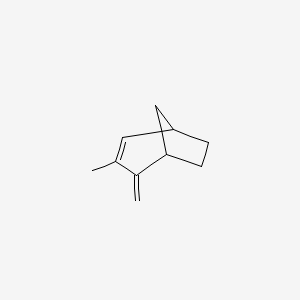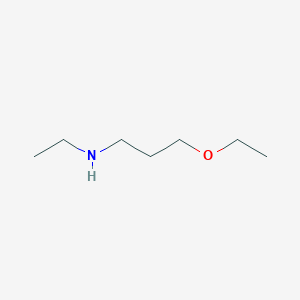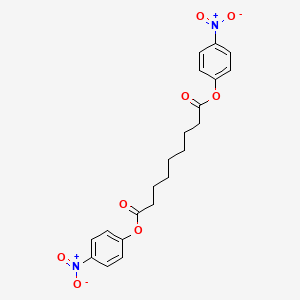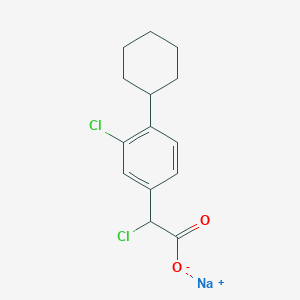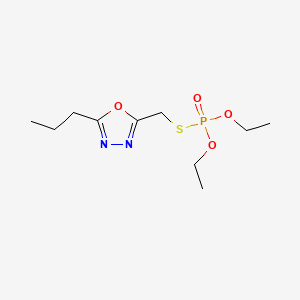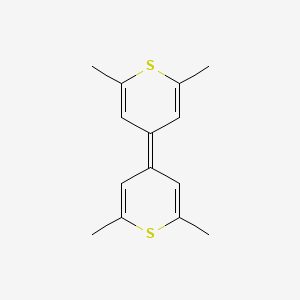![molecular formula C15H10Br6O2 B14670629 1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) CAS No. 51553-06-1](/img/structure/B14670629.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) is a brominated organic compound with the molecular formula C14H8Br6O2 . This compound is known for its flame-retardant properties, making it valuable in various industrial applications. The structure consists of two 2,4,6-tribromobenzene units connected by a propane-1,3-diylbis(oxy) linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) typically involves the reaction of 2,4,6-tribromophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of debrominated products.
Applications De Recherche Scientifique
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymers and resins.
Biology: Studied for its potential effects on biological systems due to its brominated structure.
Medicine: Investigated for its potential use in drug delivery systems.
Mécanisme D'action
The flame-retardant properties of 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound’s molecular targets include the free radicals generated during combustion, and the pathways involved are radical chain reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4,6-tribromobenzene): Similar structure but with an ethane linker instead of propane.
1,1’-[Propane-2,2-diylbis(oxy)]bis(2,4,6-tribromobenzene): Similar structure but with a different substitution pattern on the propane linker.
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) is unique due to its specific linker and substitution pattern, which provide distinct flame-retardant properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
51553-06-1 |
|---|---|
Formule moléculaire |
C15H10Br6O2 |
Poids moléculaire |
701.7 g/mol |
Nom IUPAC |
1,3,5-tribromo-2-[3-(2,4,6-tribromophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H10Br6O2/c16-8-4-10(18)14(11(19)5-8)22-2-1-3-23-15-12(20)6-9(17)7-13(15)21/h4-7H,1-3H2 |
Clé InChI |
GIVLEWNRVHHZGU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)OCCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


